5,11-Dihydroindolo[3,2-b]carbazole
Description
Significance of Indolocarbazole Scaffolds in Advanced Materials and Medicinal Chemistry
The indolocarbazole framework, and specifically the 5,11-dihydroindolo[3,2-b]carbazole isomer, has demonstrated immense significance across the interdisciplinary fields of advanced materials and medicinal chemistry. acs.org This dual applicability stems from the scaffold's inherent electronic and biological properties.
In the realm of advanced materials , the fused π-conjugated backbone of ICZ is a foundational element for high-performance organic semiconductors. nih.gov Functionalization of the indolo[3,2-b]carbazole (B1211750) core has led to a new class of materials for organic thin-film transistors (OTFTs). acs.org For instance, derivatives such as 5,11-bis(4-octylphenyl)indolo[3,2-b]carbazole have been shown to self-organize into highly crystalline structures, a key factor for efficient charge transport. acs.org These materials exhibit excellent field-effect properties, with some derivatives achieving high charge carrier mobility and current on/off ratios, making them suitable for applications in organic electronics. acs.org The relatively low HOMO levels and large band gaps of these semiconductors also contribute to good environmental stability. acs.org Beyond transistors, ICZ derivatives are extensively used as electroluminescent, hole-transporting, and light-harvesting materials in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics. nih.govmdpi.com
In medicinal chemistry , the indolocarbazole scaffold is recognized as a "privileged structure" due to its recurrence in numerous biologically active natural products. rsc.orgnih.gov Natural indolocarbazoles and their synthetic derivatives exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and antitumor properties. researchgate.net A significant portion of this activity is attributed to their ability to inhibit protein kinases, a class of enzymes crucial in cellular signaling pathways. wikipedia.orgnih.gov The planar structure of the indolocarbazole core allows it to intercalate with DNA, and various derivatives have been investigated as potential anticancer agents. wikipedia.org The compound 6-formylindolo[3,2-b]carbazole (FICZ), a derivative of ICZ, is a well-known potent agonist of the aryl hydrocarbon receptor (AhR), highlighting the scaffold's role in modulating biological pathways. oup.comresearchgate.net
| Field of Application | Specific Use | Key Property/Function |
| Advanced Materials | Organic Thin-Film Transistors (OTFTs) | High charge carrier mobility, good stability acs.org |
| Organic Light-Emitting Diodes (OLEDs) | Hole-transporting, electroluminescent layers nih.gov | |
| Organic Photovoltaics (OPVs) | Light-harvesting dyes nih.gov | |
| Medicinal Chemistry | Anticancer Agents | Protein kinase inhibition, DNA intercalation researchgate.netwikipedia.org |
| Biological Probes | Aryl Hydrocarbon Receptor (AhR) activation oup.com | |
| Antimicrobial Agents | Broad-spectrum biological activity researchgate.net |
Historical Context and Evolution of Research on this compound Derivatives
The journey of indolocarbazole research began not with the this compound isomer itself, but with the isolation of its biologically active relatives from natural sources. The landmark discovery occurred in 1977 with the isolation of Staurosporine from the bacterium Streptomyces staurosporeus. wikipedia.orgnih.gov This discovery unveiled the potent biological activities of the indolocarbazole family, particularly as powerful inhibitors of protein kinases, which sparked intense interest in the scientific community. wikipedia.orgnih.gov For the next couple of decades, research predominantly focused on isolating new indolocarbazole natural products, elucidating their structures, and investigating their biological mechanisms of action. nih.govnih.gov
The focus began to pivot from naturally occurring isomers to the synthetic exploration of the entire class of indolocarbazoles, including the this compound (ICZ) scaffold. This shift was driven by the need to understand structure-activity relationships and to create novel derivatives with improved properties. nih.gov Early synthetic efforts were often complex, but the development of more efficient synthetic methodologies, such as facile one-pot procedures and palladium-catalyzed reactions, accelerated research significantly. chim.it
By the early 2000s, the unique electronic properties of the ICZ core began to attract attention from materials scientists. Researchers recognized that the planar, electron-rich nature of the scaffold, initially explored for its biological interactions, was also ideal for applications in organic electronics. nih.gov This marked a major evolution in ICZ research, branching it out from its medicinal chemistry origins into the field of advanced materials. Studies began to demonstrate that by strategically adding substituents to the nitrogen atoms (N-5 and N-11) and other positions on the carbazole (B46965) core, the molecular packing and charge transport characteristics could be precisely controlled. nih.govacs.org This led to the development of ICZ-based materials for OLEDs, OPVs, and high-performance OTFTs, a research area that continues to be highly active today. nih.govacs.org
| Era | Primary Research Focus | Key Developments & Discoveries |
| Late 1970s - 1980s | Natural Product Discovery | Isolation of Staurosporine (1977); identification of potent protein kinase inhibition. wikipedia.orgnih.gov |
| 1990s | Biological Activity & Early Synthesis | Elucidation of biological targets (e.g., topoisomerases); initial synthetic routes explored. nih.gov |
| Early 2000s | Emergence in Materials Science | Recognition of ICZ's potential in organic electronics; first ICZ-based transistors and OLEDs. nih.gov |
| 2010s - Present | Advanced Synthesis & Device Optimization | Development of efficient synthetic methods; fine-tuning of properties for high-performance devices. nih.govchim.it |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,11-dihydroindolo[3,2-b]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2/c1-3-7-15-11(5-1)13-9-18-14(10-17(13)19-15)12-6-2-4-8-16(12)20-18/h1-10,19-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPBCVTUBBBNJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C=C3N2)C5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40979504 | |
| Record name | 5,11-Dihydroindolo[3,2-b]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40979504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6336-32-9 | |
| Record name | Indolo(3,2-b)carbazole, 6,12-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006336329 | |
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| Record name | 6336-32-9 | |
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| Record name | 5,11-Dihydroindolo[3,2-b]carbazole | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40979504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,11-Dihydroindolo[3,2-b]carbazole | |
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Synthetic Methodologies and Strategic Derivatization of 5,11 Dihydroindolo 3,2 B Carbazole
Classic and Modern Approaches to the Core 5,11-Dihydroindolo[3,2-b]carbazole Scaffold Synthesis
The construction of the foundational this compound framework can be achieved through various synthetic routes, ranging from classic multi-step sequences to more streamlined modern methodologies.
One-Pot Multicomponent Reactions and Optimized Pathways
In the pursuit of efficiency and atom economy, one-pot multicomponent reactions have emerged as a powerful tool for synthesizing the ICZ scaffold. A notable example is a three-stage, one-pot approach that yields a variety of 6-monosubstituted and 6,12-disubstituted 5,11-dihydroindolo[3,2-b]carbazoles. acs.orgnih.gov This method involves the condensation of an indole (B1671886) with an aldehyde, catalyzed by a catalytic amount of iodine, followed by an acid-catalyzed intramolecular cyclization with an orthoester, achieving moderate to good yields of 20-50%. acs.orgnih.gov This strategy offers a significant advantage over traditional, often lengthy, multi-step syntheses.
Catalytic Systems in this compound Formation (e.g., Acid-Catalyzed, Palladium-Catalyzed Cyclizations)
Catalysis plays a pivotal role in the efficient formation of the ICZ core. Acid catalysis is a cornerstone of many synthetic routes. For example, methanesulfonic acid is employed to catalyze the intramolecular cyclization of 2,3'-bis(indolyl)alkanes with orthoesters to form the ICZ ring system. acs.org Similarly, hydrobromic acid has been used to catalyze the condensation of (hetero)aromatic aldehydes with indole. researchgate.net
Palladium-catalyzed reactions have also proven to be highly effective for the synthesis and functionalization of carbazole (B46965) derivatives. These methods often involve C-H activation and C-N bond formation. nih.govnih.gov For instance, a palladium-catalyzed method for the synthesis of carbazoles via tandem C-H functionalization and C-N bond formation has been reported. nih.gov Another strategy involves the palladium(II)-catalyzed dual C-H functionalization of indoles with cyclic diaryliodoniums to afford dibenzocarbazoles in a single step. nih.gov Furthermore, palladium-catalyzed cyclization of 3-(3'-alkenyl)indoles provides a route to carbazole derivatives. thieme-connect.de A two-step strategy involving double Friedel–Crafts acylation followed by a regioselective palladium-catalyzed cyclization has been used to prepare fused nine-ring systems containing the this compound motif. rsc.org
Regioselective Functionalization and Substituent Introduction on this compound
The ability to selectively introduce functional groups at specific positions on the ICZ backbone is crucial for tailoring its properties. The electron-donating nature of the ICZ system makes it amenable to various substitution reactions. researchgate.netbeilstein-journals.org
N-Alkylation and N-Arylation Strategies on this compound
The nitrogen atoms at the 5 and 11 positions of the ICZ core are key sites for functionalization. N-alkylation is a common strategy to enhance solubility and modify the electronic properties of the molecule. acs.orgnih.gov For instance, 5,11-diethyl-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole (B15211956) has been synthesized via N-alkylation using sodium hydride and bromoethane. acs.org The introduction of methyl groups at the 5 and 11 positions has been shown to increase the affinity of the compound for certain biological targets. capes.gov.br
N-arylation introduces aryl groups onto the nitrogen atoms, which can significantly influence the photophysical and charge-transport properties. acs.orgnih.govnih.gov These reactions are often accomplished using copper-catalyzed or palladium-catalyzed cross-coupling reactions. nih.gov Successful N-arylation of the ICZ scaffold has been achieved, expanding the library of available derivatives for various applications. acs.orgnih.gov
Electrophilic Aromatic Substitution Reactions on the this compound Backbone (e.g., Nitration, Bromination, Formylation)
The electron-rich nature of the ICZ backbone makes it susceptible to electrophilic aromatic substitution reactions. researchgate.netbeilstein-journals.org These reactions provide a direct means to introduce a variety of functional groups onto the carbocyclic rings.
Nitration: The nitration of 5,11-dihydroindolo[3,2-b]carbazoles is a significant electrophilic substitution reaction, as the resulting nitro derivatives are valuable intermediates for further chemical transformations. beilstein-journals.org A general approach for the double nitration of 5,11-dialkyl-5,11-dihydroindolo[3,2-b]carbazoles using acetyl nitrate (B79036) has been developed, leading to the formation of 2,8-dinitro or 6,12-dinitro derivatives depending on the substitution pattern of the starting material. beilstein-journals.orgnih.gov In some cases, mono-nitro derivatives at the C-2 or C-6 positions have also been isolated. beilstein-journals.orgnih.gov
Bromination: Bromination is another important electrophilic substitution reaction that introduces bromine atoms onto the ICZ scaffold. These bromo-derivatives serve as versatile handles for subsequent cross-coupling reactions. beilstein-journals.org For example, C2- and C2,8-bromination of 6,12-disubstituted ICZs have been reported. beilstein-journals.org Regioselective bromination has been achieved, leading to novel functional 6,12-disubstituted indolo[3,2-b]carbazoles. acs.orgnih.gov Bromination of 6,12-dinitro derivatives has been shown to occur at both the C-2 and C-8 positions. nih.gov
Formylation: Formylation introduces aldehyde groups, which can be further modified to create more complex structures. C12-formylation of 6-mono-substituted ICZs has been reported. beilstein-journals.org Convenient procedures for the regioselective formylation of 5,11-dialkyl-6,12-di(hetero)aryl-substituted indolo[3,2-b]carbazoles at the C-2 and C-8 positions have also been described. researchgate.net Interestingly, the formylation of 6,12-dinitro derivatives occurs selectively at the C-2 position. nih.gov
Table 1: Electrophilic Aromatic Substitution Reactions on this compound This table is not exhaustive and represents selected examples.
| Reaction | Reagent | Position(s) of Substitution | Reference |
|---|---|---|---|
| Nitration | Acetyl nitrate | 2,8- or 6,12- | beilstein-journals.orgnih.gov |
| Bromination | N-Bromosuccinimide | 2- and/or 8- | acs.orgbeilstein-journals.org |
| Formylation | Vilsmeier-Haack reagent (POCl₃/DMF) | 2- and/or 8- | researchgate.net |
| Formylation (on 6,12-dinitro derivative) | Vilsmeier-Haack reagent (POCl₃/DMF) | 2- | nih.gov |
Nucleophilic Aromatic Substitution Reactions on Nitro-Substituted 5,11-Dihydroindolo[3,2-b]carbazoles
The presence of electron-withdrawing nitro groups on the ICZ backbone activates the ring system towards nucleophilic aromatic substitution (SNA_r) reactions. beilstein-journals.orgnih.govnih.gov This provides a complementary method to electrophilic substitution for introducing a different set of functional groups.
Specifically, 6,12-dinitro-substituted indolo[3,2-b]carbazoles have been shown to react with S- and N-nucleophiles. beilstein-journals.orgnih.gov In a notable example, treatment of these dinitro compounds with potassium thiolates resulted in the displacement of both nitro groups. beilstein-journals.orgnih.gov However, when potassium salts of indole or carbazole were used as nucleophiles, only one nitro group was substituted. beilstein-journals.orgnih.gov This demonstrates the potential for regioselective functionalization through nucleophilic aromatic substitution on appropriately activated ICZ derivatives.
Table 2: Nucleophilic Aromatic Substitution on 6,12-Dinitro-5,11-dihydroindolo[3,2-b]carbazoles This table is not exhaustive and represents selected examples.
| Nucleophile | Outcome | Reference |
|---|---|---|
| Potassium thiolates | Displacement of both nitro groups | beilstein-journals.orgnih.gov |
| Potassium salt of indole | Substitution of one nitro group | beilstein-journals.orgnih.gov |
| Potassium salt of carbazole | Substitution of one nitro group | beilstein-journals.orgnih.gov |
Palladium-Catalyzed C-H Arylation for Fused Systems from 5,11-Dihydroindolo[3,2-b]carbazoles
Palladium-catalyzed C-H activation is a powerful tool for the construction of carbon-carbon bonds, offering an atom-economical pathway to complex aromatic systems. In the context of carbazole synthesis, intramolecular C-H arylation is a key step in forming the central five-membered ring from diarylamine precursors. researchgate.net This strategy typically involves the palladium-catalyzed cyclization of a pre-functionalized precursor, such as a 2-halodiarylamine, where a C-H bond on one aryl ring attacks an aryl-halide on the other to form the fused system.
While this method is well-established for creating the initial carbazole core, its application to further extend the conjugation of a pre-existing this compound scaffold by creating additional fused rings is less commonly documented. Conceptually, this transformation would involve an intramolecular C-H/C-X coupling, where a substituent on the ICZ core (e.g., at the C-2 or C-6 position) bearing a reactive C-H bond is cyclized onto an adjacent position on the ICZ backbone itself, which would have been pre-functionalized with a halide. Such a strategy would lead to rigid, ladder-type structures with highly extended π-systems. However, specific examples of this type of annulation starting from the ICZ core are not prevalent in the reviewed literature, suggesting it remains a prospective rather than an established methodology for this particular heterocyclic system.
Synthesis of Advanced this compound Architectures
Building upon the core ICZ structure, chemists have developed numerous strategies to synthesize more complex derivatives with tailored properties. These advanced architectures are created by incorporating other molecular units to extend conjugation, alter solubility, and enhance performance in electronic devices.
Incorporation of Heteroaromatic Moieties (e.g., Thiophene (B33073), Bithiophene, Terthiophene)
A highly effective strategy for modifying the electronic properties of the ICZ core involves the attachment of heteroaromatic units, particularly thiophene and its oligomers, at the electron-rich C-2 and C-8 positions. A robust method to achieve this involves a two-reaction sequence starting from 2,8-diacetyl-substituted 5,11-dihydroindolo[3,2-b]carbazoles. researchgate.net
The synthetic sequence is as follows:
Vilsmeier-Haack Formylation: The initial 2,8-diacetyl-ICZ is treated with a Vilsmeier reagent (POCl₃-DMF complex). This converts the acetyl groups into 3-chlorocrylaldehyde moieties. researchgate.net
Fiesselmann Thiophene Synthesis: The resulting dialdehyde (B1249045) is then reacted with thioglycolate esters or α-mercaptoacetone in the presence of a base like triethylamine. This step constructs the thiophene ring, yielding ICZ derivatives linked to 2-carboalkoxythiophene or 2-acetylthiophene (B1664040) units. researchgate.net
This process can be iterated. The newly introduced 2-acetylthiophene groups can undergo the same Vilsmeier-Haack/Fiesselmann sequence to append additional thiophene units, thereby building bithiophene and terthiophene side chains directly on the ICZ scaffold. researchgate.net This modular approach allows for the systematic extension of the conjugated path, which is crucial for tuning the absorption and emission characteristics of the molecule. researchgate.net
Table 1: Synthesis of Thiophene-Functionalized ICZ Derivatives
| Starting Material | Reaction Sequence | Attached Moiety | Reference |
|---|---|---|---|
| 2,8-Diacetyl-5,11-dihydroindolo[3,2-b]carbazole | 1. Vilsmeier-Haack (POCl₃/DMF) 2. Fiesselmann Synthesis (alkyl thioglycolates, Et₃N) | 2-Carboalkoxythiophene | researchgate.net |
| 2,8-Diacetyl-5,11-dihydroindolo[3,2-b]carbazole | 1. Vilsmeier-Haack (POCl₃/DMF) 2. Fiesselmann Synthesis (α-mercaptoacetone, Et₃N) | 2-Acetylthiophene | researchgate.net |
| ICZ with 2-acetylthiophene units | Repeat Vilsmeier-Haack/Fiesselmann sequence | 2,2'-Bithiophene and 2,2':5',2''-Terthiophene | researchgate.net |
Annulation Reactions for Extended Conjugated Systems Based on this compound
Annulation reactions, which involve the formation of a new ring onto an existing molecular framework, are a fundamental strategy for creating extended, planar polycyclic aromatic hydrocarbons (PAHs) and heteroaromatics. Reactions like the Scholl reaction, which effects intramolecular aryl-aryl coupling using a strong acid and an oxidizing agent, are classic examples of this approach. Another powerful annulation method is the Diels-Alder reaction, a [4+2] cycloaddition that can form a six-membered ring. praxilabs.com
When applied to the this compound core, such reactions could theoretically produce highly rigid, ladder-type polymers or large, planar molecules with significantly reduced bandgaps. For instance, a Diels-Alder reaction could potentially occur if the indole moieties of the ICZ act as a dienophile. nih.gov Similarly, an intramolecular Scholl reaction could be envisioned between two ICZ units linked by a flexible chain, or between substituents at appropriate positions on a single ICZ molecule, to induce planarization and fusion.
Despite the theoretical potential of these powerful annulation strategies, their application directly to the this compound scaffold to create more extended fused systems is not widely reported in the surveyed scientific literature. beilstein-journals.org These methods represent a challenging yet potentially rewarding frontier for creating novel carbon-rich nanostructures from this versatile building block.
Development of this compound-Based Macromolecules and Polymers
The incorporation of the this compound unit into macromolecules is a key strategy for developing processable materials for large-area electronic devices. The robust thermal and chemical stability of the ICZ core makes it an excellent candidate for inclusion in conjugated polymers. The primary methods for achieving this are transition metal-catalyzed cross-coupling polycondensation reactions, such as Suzuki and Stille couplings.
In these approaches, a di-functionalized ICZ monomer, typically a dibromo- or di-boronic ester derivative, is reacted with a complementary di-functionalized comonomer.
Suzuki Polycondensation: This method involves the palladium-catalyzed reaction between a dihalo-ICZ monomer and a diboronic acid or ester comonomer (e.g., thiophene-2,5-diboronic acid or 9,9-dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol)ester). researchgate.net This reaction is widely used due to the commercial availability of many boronic acids and the generally high yields and good functional group tolerance. nih.govresearchgate.net
Stille Polycondensation: This reaction couples a dihalo-ICZ monomer with an organostannane (e.g., distannyl) comonomer, also catalyzed by palladium. For example, 3,9-dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole (B3173915) can be copolymerized with comonomers like 2,5-bis(trimethylstannyl)thiophene.
By carefully selecting the comonomer, chemists can tune the properties of the resulting polymer, such as its bandgap, solubility, and charge carrier mobility. More advanced architectures, such as fully conjugated ladder polymers, have also been synthesized using carbazole-derived monomers, employing techniques like ring-closing olefin metathesis to achieve a rigid and planar backbone. researchgate.net
Table 2: Synthesis of this compound-Based Polymers
| Polymerization Method | ICZ Monomer Example | Comonomer Example | Resulting Polymer Type | Reference |
|---|---|---|---|---|
| Suzuki Polycondensation | 6,12-di(4-bromophenyl)-5,11-dihydroindolo[3,2-b]carbazole | 2,5-Thiophene diboronic acid | Copolyarylene | researchgate.net |
| Suzuki Polycondensation | 6,12-di(4-bromophenyl)-5,11-dihydroindolo[3,2-b]carbazole | 9,9-dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol)ester | Copolyarylene | researchgate.net |
| Stille Polycondensation | 3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole | 2,5-Bis(trimethylstannyl)thiophene | Random Copolymer | |
| Ring-Closing Olefin Metathesis | Carbazole-derived di-olefin monomers | Self-condensation | Ladder Polymer | researchgate.net |
Molecular Design and Structural Property Relationships of 5,11 Dihydroindolo 3,2 B Carbazole Derivatives
Influence of Substituent Patterns on Electronic Structure and Photophysical Characteristics of 5,11-Dihydroindolo[3,2-b]carbazole
The electronic and photophysical properties of this compound derivatives are highly sensitive to the nature and position of substituents on the core structure.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are critical parameters that govern the charge injection/extraction capabilities and the optical band gap of organic semiconductor materials. In ICZ derivatives, these energy levels can be effectively tuned through structural modifications.
The introduction of electron-donating or electron-withdrawing groups at specific positions on the ICZ framework significantly alters the HOMO and LUMO energy levels. For instance, attaching electron-donating groups, such as methoxy (B1213986) or alkyl chains, generally raises the HOMO level, while electron-withdrawing groups, like nitro or cyano groups, tend to lower both the HOMO and LUMO levels. nih.govresearchgate.net
A study on carbazole-based donor-acceptor-donor compounds demonstrated that the HOMO-LUMO gap could be selectively tuned. nankai.edu.cn The difference in the HOMO-LUMO gaps was primarily attributed to variations in the LUMO energy level, which could be lowered by extending the delocalization of the LUMO over a larger area of the molecule. nankai.edu.cn Computational studies, often employing Density Functional Theory (DFT), have proven to be valuable tools in predicting and understanding these trends, showing good correlation with experimental data obtained from electrochemical and photophysical measurements. researchgate.net
The position of the substituents also plays a crucial role. For example, nitration of the ICZ core can occur at the 2,8-positions or the 6,12-positions, leading to different electronic properties. nih.govbeilstein-journals.org The 2,8-dinitro derivatives and 6,12-dinitro derivatives exhibit distinct behaviors in subsequent chemical transformations, highlighting the regioselective influence of the substitution pattern. nih.gov
Table 1: HOMO-LUMO Energy Levels of Substituted Carbazole (B46965) Derivatives
| Compound | Substituent Group | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| 1 | Phenyl | -5.67 | - | - |
| 2 | p-Methoxyphenyl | - | - | - |
| 3 | p-Cyanophenyl | -6.02 | - | - |
| 4 | p-Acetophenyl | - | - | - |
| 5 | Pyrenyl | - | - | - |
| 6 | Biphenyl | - | - | - |
| 7 | Difluorophenyl | - | - | - |
| 8 | p-Nitrophenyl | - | - | - |
Data sourced from a study on 3,6-diaryl-N-hexylcarbazole derivatives, illustrating the effect of substituents on HOMO levels. researchgate.net
The introduction of bulky substituents on the ICZ core can induce steric hindrance, which in turn influences the molecule's conformation and packing in the solid state. This is a critical factor in determining the material's charge transport properties.
For example, attaching bulky groups to the nitrogen atoms (N-5 and N-11) can prevent the undesirable π-π stacking that often leads to aggregation-caused quenching of fluorescence. Three-dimensional, propeller-like structures, such as those found in triphenylamine (B166846) derivatives, can prevent aggregation in the solid state and improve solubility. scispace.com
In some cases, steric hindrance can lead to the formation of stable atropisomers, which are stereoisomers arising from hindered rotation around a single bond. This phenomenon has been observed in 5,11-di-1-naphthylindolo[3,2-b]carbazole, a novel hole-transport molecule. acs.org The steric interactions between the naphthyl groups and the carbazole core create a significant energy barrier to rotation, allowing for the isolation of stable rotational isomers.
Strategies for Modulating π-Conjugation and Aromaticity within the this compound Core
The extent of π-conjugation and the aromatic character of the ICZ core are fundamental to its electronic properties. Various synthetic strategies have been developed to modulate these features.
One common approach is the introduction of aryl or heteroaryl substituents at the 6 and 12 positions of the ICZ scaffold. nih.gov This extends the π-conjugated system, which generally leads to a red-shift in the absorption and emission spectra and a decrease in the energy gap. The choice of the aryl group allows for fine-tuning of these properties.
Furthermore, the aromaticity of the central part of the ICZ core can be influenced by its substitution. Computational and experimental studies have revealed that the parent indolo[3,2-b]carbazole (B1211750) has a significant antiaromatic character in its p-benzoquinonediimine moiety. nih.gov However, substitution with certain groups can alter this electronic structure.
Synthetic methods, such as the one-pot, three-stage approach involving the condensation of an indole (B1671886) and an aldehyde, have provided facile routes to a variety of 6-monosubstituted and 6,12-disubstituted 5,11-dihydroindolo[3,2-b]carbazoles. nih.gov These parent compounds can then be further functionalized through reactions like N-alkylation, N-arylation, formylation, and bromination in a regioselective manner to create novel materials with tailored π-conjugation. nih.gov
Control over Molecular Packing and Thin-Film Morphology for Optimized Material Performance
The performance of organic electronic devices is not solely dependent on the properties of individual molecules but is also heavily influenced by the organization of these molecules in the solid state, i.e., their molecular packing and thin-film morphology.
The introduction of long alkyl chains at the N-5 and N-11 positions of the ICZ core has been shown to be a powerful strategy to control molecular packing. rsc.org For instance, in a study comparing 2,8-dichloro-indolo[3,2-b]carbazole (CICZ) with its N,N'-dihexyl derivative (CHICZ), it was found that while both compounds had similar optical and electrochemical properties, their solid-state packing and charge transport characteristics were significantly different. rsc.org The alkyl chains in CHICZ promoted a shift from a herringbone packing motif to a more favorable one-dimensional π-π stacking, resulting in a dramatic increase in charge carrier mobility. rsc.org
Similarly, the functionalization of indolo[3,2-b]carbazole with 5,11-bis(4-octylphenyl) groups led to highly crystalline layered structures upon vacuum deposition, which is beneficial for charge transport in organic thin-film transistors (OTFTs). acs.org In contrast, derivatives without these long alkyl chains tended to form amorphous thin films. acs.org These findings underscore the critical role of substituent-guided self-organization in achieving high-performance organic semiconductor materials.
Atropisomerism and its Implications in this compound-Derived Systems
Atropisomerism, a type of axial chirality arising from restricted rotation about a single bond, can have significant implications for the properties of ICZ-derived materials. The non-planar, chiral conformation of atropisomers can influence their photophysical properties, chiroptical activity, and molecular packing.
A notable example is 5,11-dihydro-5,11-di-1-naphthylindolo[3,2-b]carbazole, which exhibits atropisomerism due to the steric hindrance between the naphthyl groups and the indolocarbazole core. acs.org This hindered rotation leads to the existence of stable enantiomeric conformers. The presence of atropisomerism can be a valuable design element for creating chiral organic electronic materials, which are of interest for applications in circularly polarized light detection and emission.
Advanced Optoelectronic and Photophysical Investigations of 5,11 Dihydroindolo 3,2 B Carbazole and Its Derivatives
Luminescence Properties: Fluorescence and Electroluminescence Emission Profiles
Derivatives of 5,11-dihydroindolo[3,2-b]carbazole are recognized for their strong fluorescence in both solution and solid states. researchgate.net The emission characteristics can be tuned by introducing different functional groups to the ICZ backbone. ossila.com For instance, a novel asymmetric donor-π-donor-π-acceptor compound, 2-benzothiazolyl-8-diphenylamino-5,11-dihexylindolo[3,2-b]carbazole (BDDAICZ), was created by adding an electron-accepting benzothiazole (B30560) moiety and an electron-donating diphenylamino group to the ICZ skeleton. nih.gov The absorption and emission spectra of this compound were studied in various solvents. nih.gov
In the realm of electroluminescence, multiple-resonance (MR) organic emitters that incorporate indolo[3,2,1-jk]carbazole (B1256015) (ICz) have shown very small full-width at half-maximum (FWHMs), although initially in the violet region with lower electroluminescence efficiency. nih.gov A strategic approach using the synergetic effect of para-positioned nitrogen atoms was employed to enhance electronic coupling and decrease the emitting energy gap. nih.gov This resulted in deep blue emitters with peaks at 441 and 447 nm and FWHMs of only 18 and 21 nm, respectively. nih.gov When combined with a thermally activated delayed fluorescence sensitizer (B1316253) to recycle excitons, these narrowband electroluminescent devices achieved high maximum external quantum efficiencies of 32.0% and 34.7%, with CIEy coordinates of 0.10 and 0.085. nih.gov
The photoluminescence quantum yield (PLQY) is a critical parameter for assessing the efficiency of light-emitting materials. For the aforementioned deep blue emitters based on indolo[3,2,1-jk]carbazole, the photoluminescence quantum yields were approximately 90%. nih.gov
Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, has been observed in derivatives of this compound. The absorption and emission spectra of the asymmetric compound BDDAICZ were experimentally determined in several solvents, demonstrating the influence of the solvent environment on its photophysical properties. nih.gov Computational studies using density functional theory (DFT) and time-dependent density functional theory (TDDFT) have corroborated these experimental findings. nih.gov
Charge Generation and Transport Mechanisms within this compound Materials
The molecular structure of this compound facilitates efficient charge transport due to its high charge carrier mobility, which is enhanced by effective π-π stacking interactions.
Thin films of this compound derivatives have demonstrated excellent p-type field-effect transistor characteristics.
5,11-bis(4-octylphenyl)indolo[3,2-b]carbazole: This derivative self-organizes into highly crystalline layered structures, exhibiting hole mobilities as high as 0.12 cm² V⁻¹ s⁻¹ and current on/off ratios up to 10⁷. acs.orgnih.gov Another report cites a hole mobility of up to 0.2 cm² V⁻¹ s⁻¹ with an on/off ratio greater than 10⁶ for the same compound. ossila.com
3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole: This material achieved a high hole mobility of 0.22 cm²V⁻¹s⁻¹ with an on/off ratio of about 10⁵. rsc.org
Diindolo[3,2-b:2′,3′-h]carbazole Derivatives: A study of five derivatives with varying alkylation patterns reported hole mobility values ranging from 10⁻⁶ to 10⁻³ cm² V⁻¹ s⁻¹, depending on the alkyl chain length and the dielectric interface. ub.edu
| Derivative | Hole Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio |
| 5,11-bis(4-octylphenyl)indolo[3,2-b]carbazole | 0.12 - 0.2 | > 10⁶ - 10⁷ |
| 3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole | 0.22 | ~10⁵ |
| Diindolo[3,2-b:2′,3′-h]carbazole Derivatives | 10⁻⁶ - 10⁻³ | Not specified |
Donor-Acceptor Complexes and Intermolecular Charge Transfer in this compound Systems
The electron-donating nature of the this compound core makes it an excellent component for donor-acceptor (D-A) complexes. oup.comoup.com
Alternately stacked D-A complexes have been synthesized using 5,11-dimethyl-5,11-dihydroindolo[3,2-b]carbazole (ICZ-Me) as the donor and various acceptor molecules like 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), tetracyanoethylene (B109619) (TCNE), and chloranil. oup.com The complex with TCNE showed the largest effective charge transfer integral, degree of charge transfer, and electrical conductivity. oup.comoup.com The degree of charge transfer (ρ) was estimated to be 0.65 for the complex with TCNE and 0.22 for the complex with TCNQ. oup.com
In another study, two novel indolo[3,2-b]carbazole (B1211750) derivatives with symmetrical cyano-substituted stilbene (B7821643) groups were synthesized and shown to have aggregation-induced enhanced emission (AIEE) properties. rsc.org These molecules possess a high charge mobility due to their π-conjugated core structure. rsc.org
Applications of 5,11 Dihydroindolo 3,2 B Carbazole in Organic Electronics
Organic Light-Emitting Diodes (OLEDs) Utilizing 5,11-Dihydroindolo[3,2-b]carbazole Derivatives
Derivatives of this compound have demonstrated considerable promise in the advancement of organic light-emitting diodes (OLEDs). Their inherent electronic properties and high thermal stability make them suitable for use in various layers of the OLED architecture, contributing to enhanced device performance and longevity.
As Hole-Transporting Materials
The electron-donating nature of the indolo[3,2-b]carbazole (B1211750) scaffold makes its derivatives excellent candidates for hole-transporting materials (HTMs) in OLEDs. ossila.com These materials facilitate the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer.
Recent research has focused on developing novel indolo[3,2-b]carbazole-based HTMs. For instance, low-molecular-mass organogelators based on indolo[3,2-a]carbazole have been synthesized and shown to have suitable highest occupied molecular orbital (HOMO) energy levels for efficient hole extraction. rsc.org In another study, fluorinated indolo[3,2-b]indole derivatives were designed as crystalline HTMs, exhibiting higher hole mobility compared to the standard material, spiro-OMeTAD. researchgate.net Furthermore, cross-linkable carbazole-based molecules have been developed, which can be thermally polymerized to form solvent-resistant films, leading to stable and efficient perovskite solar cells, a technology closely related to OLEDs. rsc.org
A study on indolo[3,2-b]carbazole-based HTMs for dopant-free perovskite solar cells demonstrated that derivatives with specific substituents could achieve high hole mobilities. bohrium.com For example, one derivative, HTM2 , exhibited a hole mobility of 0.55 × 10⁻³ cm²V⁻¹s⁻¹ without the need for additives. bohrium.com
As Electroluminescent Emitters and Host Materials
Fused carbazole (B46965) derivatives, in particular, have gained significant attention for these roles. researchgate.net The rigid and planar structure of the indolo[3,2-b]carbazole core helps in creating stable amorphous films, which is crucial for device longevity. Research has shown that the linking topology of isomeric derivatives of indolo[2,3-a]carbazole (B1661996) and indolo[3,2-b]carbazole significantly influences their light-emitting and hosting properties. nih.gov For instance, one study found that an indolo[3,2-b]carbazole derivative displayed excellent light-emitting properties, while its indolo[2,3-a]carbazole isomers were better suited as host materials. nih.gov
Blue-Light-Emitting Characteristics and Efficiency Enhancements
A significant area of research has been the development of this compound derivatives for efficient blue-light emission, a critical component for full-color displays and solid-state lighting. researchgate.netnih.gov Achieving stable and efficient deep-blue emission remains a challenge in OLED technology.
Several strategies have been employed to enhance the blue-emitting characteristics of these materials. One approach involves the synthesis of bipolar molecules with donor-acceptor structures. nih.gov For example, four new bipolar indolo[3,2-b]carbazole derivatives were synthesized for blue OLEDs. acs.org In another study, carbazole-π-imidazole derivatives were designed, where a twisted phenylimidazole acceptor led to a wider band-gap and deeper blue emission. nih.gov A non-doped deep-blue OLED using one of these derivatives achieved a maximum external quantum efficiency (EQE) of 4.43% with CIE coordinates of (0.159, 0.080). nih.gov
Furthermore, the introduction of boron-nitrogen (B—N) bonds into the 6,12‐diphenyl‐5,11‐dihydroindolo[3,2‐b]carbazole skeleton has led to highly efficient and stable blue OLEDs with narrowband emission. researchgate.net These emitters exhibited a full-width-at-half-maximum (FWHM) of 20–27 nm and high fluorescence quantum efficiencies over 90%. researchgate.net OLEDs based on these materials showed a maximum EQE of approximately 7.1% and a long operational lifetime. researchgate.net
Organic Field-Effect Transistors (OFETs) Incorporating this compound Scaffolds
The favorable electronic properties and structural features of this compound derivatives also make them highly suitable for applications in organic field-effect transistors (OFETs). researchgate.netacs.org Their inherent charge-carrying capabilities and the ability to form well-ordered thin films are key to achieving high-performance transistor devices.
p-Type FET Behavior and High Hole Mobilities
Derivatives of this compound typically exhibit p-type semiconductor behavior, meaning they conduct charge through the movement of holes. rsc.orgresearchgate.net This characteristic is attributed to their relatively low highest occupied molecular orbital (HOMO) levels. acs.org Researchers have successfully synthesized various indolo[3,2-b]carbazole-based materials and demonstrated their efficacy in p-channel OFETs. researchgate.net
Significant efforts have been made to enhance the hole mobility of these materials. For instance, by introducing long alkyl chains at the ends of the molecule rather than on the nitrogen atoms of the indolo[3,2-b]carbazole backbone, a high hole mobility of 0.22 cm²V⁻¹s⁻¹ with an on/off ratio of about 10⁵ was achieved. rsc.orgresearchgate.net The best performance in that study was obtained with 3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole. rsc.orgresearchgate.net In another study, 5,11-bis(4-octylphenyl)indolo[3,2-b]carbazole self-organized into highly crystalline layered structures, leading to OFETs with mobilities up to 0.12 cm²V⁻¹s⁻¹ and a current on/off ratio of 10⁷. acs.org
The table below summarizes the performance of some this compound-based OFETs:
| Derivative | Hole Mobility (cm²V⁻¹s⁻¹) | On/Off Ratio | Reference |
| 3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole | 0.22 | ~10⁵ | rsc.orgresearchgate.net |
| 5,11-bis(4-octylphenyl)indolo[3,2-b]carbazole | 0.12 | 10⁷ | acs.orgnih.gov |
| 3,9-diphenyl-5,11-dioctylindolo[3,2-b]carbazole (drop-cast) | 0.06 | - | researchgate.net |
| 3,9-diphenyl-5,11-dioctylindolo[3,2-b]carbazole (shearing) | 0.12 | - | researchgate.net |
Device Stability and Performance Optimization
A crucial aspect for the practical application of OFETs is their operational and environmental stability. acs.org this compound derivatives have shown promise in this regard due to their relatively low HOMO levels and large band gaps, which contribute to good environmental stability. acs.orgnih.gov For example, OFETs based on 5,11-bis(4-octylphenyl)indolo[3,2-b]carbazole displayed good stability even after prolonged exposure to amber light. acs.orgnih.gov
Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)
The rigid, planar, and electron-rich structure of the this compound (ICZ) core makes it a highly attractive building block for materials used in next-generation solar energy conversion technologies. researchgate.netmdpi.com Its derivatives have been successfully integrated into both organic photovoltaics (OPVs), including perovskite solar cells (PSCs), and dye-sensitized solar cells (DSSCs), primarily serving as hole-transporting materials (HTMs), components of self-assembled monolayers (SAMs), and as donors in organic dye sensitizers. chinesechemsoc.orgmdpi.comnih.gov The ability to easily functionalize the ICZ scaffold allows for precise tuning of its electronic and physical properties, which is crucial for optimizing device performance. researchgate.netresearchgate.net
In OPVs and PSCs, ICZ-based materials facilitate the efficient extraction and transport of holes from the active layer to the anode, a critical function for achieving high power conversion efficiencies (PCE). aip.orgbohrium.com Their high hole mobility and suitable energy level alignment with other cell components help to minimize energy loss and reduce charge recombination. chinesechemsoc.orgbohrium.com In DSSCs, the strong electron-donating nature of the ICZ unit is leveraged to design D-π-A (Donor-π-bridge-Acceptor) organic dyes that exhibit broad light absorption and promote effective electron injection into the semiconductor's conduction band. mdpi.comnih.gov
A significant area of application for indolo[3,2-b]carbazole derivatives is in perovskite solar cells, where they are engineered as alternatives to the commonly used but expensive hole-transporting material, spiro-OMeTAD. nih.govrsc.org Researchers have developed various ICZ-based HTMs that can be used without performance-enhancing, yet stability-compromising, additives. bohrium.com
For instance, a study developed three dopant-free HTMs based on the indolo[3,2-b]carbazole core (HTM1, HTM2, and HTM3). bohrium.com The device incorporating HTM2 as the hole-transporting layer achieved a remarkable power conversion efficiency (PCE) of 19.45%, which was comparable to devices using the standard doped spiro-OMeTAD. bohrium.com These additive-free devices also demonstrated considerably higher stability. bohrium.com The high performance of HTM2 was attributed to its good hole mobility (0.55 ×10⁻³ cm²V⁻¹s⁻¹) and a low degree of energetic disorder. bohrium.com
The introduction of bromine atoms to the ICZ structure has also been explored to enhance hole mobility. acs.org A series of molecules (ICZ, ICZ-2Br, and ICZ-4Br) were synthesized and used as dopant-free HTLs in inverted perovskite solar cells. acs.org The ICZ-2Br derivative, with two bromine atoms, exhibited the highest hole mobility due to its strong electronegativity. acs.org A device using ICZ-2Br as the HTL reached a PCE of 20.35% and showed excellent operational stability, retaining over 90% of its initial efficiency after 1000 hours of continuous light soaking without encapsulation. acs.org
Furthermore, ICZ-based self-assembled monolayers (SAMs) have been developed as highly effective hole-selective layers. chinesechemsoc.orgchinesechemsoc.org A novel SAM with an ethylphosphonic acid anchor, named 2PICz, was used as an HSL in inverted PSCs. chinesechemsoc.orgchinesechemsoc.org The use of the indolo[3,2-b]carbazole group improved the surface wettability, leading to higher-quality perovskite films with reduced trap density. chinesechemsoc.orgchinesechemsoc.org This resulted in a certified PCE of 25.28% (and a champion efficiency of 25.51%) with a high open-circuit voltage (Voc) of 1.18 V. The device also showed impressive long-term stability. chinesechemsoc.orgchinesechemsoc.org
Table 1: Performance of Perovskite Solar Cells using Indolo[3,2-b]carbazole Derivatives
| Device Configuration | ICZ Derivative | Role | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Citation |
| Inverted PSC | HTM1 | Dopant-Free HTL | 14.46% | - | - | - | bohrium.com |
| Inverted PSC | HTM2 | Dopant-Free HTL | 19.45% | - | - | - | bohrium.com |
| Inverted PSC | HTM3 | Dopant-Free HTL | 18.75% | - | - | - | bohrium.com |
| Inverted PSC | ICZ-2Br | Dopant-Free HTL | 20.35% | - | - | - | acs.org |
| Inverted PSC | 2PICz | SAM HSL | 25.51% | 1.18 V | - | - | chinesechemsoc.orgchinesechemsoc.org |
In the realm of DSSCs, the indolo[3,2-b]carbazole moiety serves as an excellent electron donor in metal-free organic dyes. mdpi.comnih.gov Its planar structure and strong electron-donating capability are advantageous for creating efficient D-π-A sensitizers. mdpi.comresearchgate.net
One study synthesized three novel organic dyes (D6, D7, and D8) using indolo[3,2-b]carbazole as the donor and various electron-withdrawing groups as acceptors. mdpi.comnih.gov These dyes were successfully applied in DSSCs without the need for co-sensitizers like chenodeoxycholic acid (CDCA), which are typically used to prevent dye aggregation. mdpi.comnih.gov The introduction of alkylated indolo[3,2-b]carbazole effectively suppressed this aggregation, leading to better power conversion efficiencies. mdpi.com
Another research effort designed and synthesized two organic sensitizers, MKZ-21 and MKZ-22, which featured a 5,11-dioctylindolo[3,2-b]carbazole donor, an n-hexyl-substituted oligothiophene π-bridge, and a cyanoacrylic acid acceptor. researchgate.net Theoretical calculations confirmed that upon light excitation, electron distribution moves from the indolo[3,2-b]carbazole donor to the cyanoacrylic acid acceptor, facilitating efficient charge separation. researchgate.net
Similarly, a sensitizer (B1316253) featuring a diethylaniline unit attached to the indolo[3,2-b]carbazole core (compound 370) showed promising results in a DSSC, achieving a conversion efficiency of 8.24% with a short-circuit current (Jsc) of 15.72 mA cm⁻². researchgate.net The combination of multiple donor groups was instrumental in achieving good light-harvesting ability. researchgate.net
Table 2: Performance of Dye-Sensitized Solar Cells using Indolo[3,2-b]carbazole-Based Dyes
| Dye Name | Donor Core | Acceptor Group | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Citation |
| D6 | Indolo[3,2-b]carbazole | 2,1,3-Benzothiadiazole derivative | - | - | - | - | mdpi.com |
| D7 | Indolo[3,2-b]carbazole | 2,1,3-Benzothiadiazole derivative | - | - | - | - | mdpi.com |
| D8 | Indolo[3,2-b]carbazole | 2,1,3-Benzothiadiazole derivative | - | - | - | - | mdpi.com |
| 370 | Indolo[3,2-b]carbazole/Diethylaniline | 2-Cyanoacrylic acid | 8.24% | - | 15.72 | - | researchgate.net |
| MKZ-21 | Indolo[3,2-b]carbazole | Cyanoacrylic acid | - | - | - | - | researchgate.net |
| MKZ-22 | Indolo[3,2-b]carbazole | Cyanoacrylic acid | - | - | - | - | researchgate.net |
Biological Activity and Medicinal Chemistry Research on 5,11 Dihydroindolo 3,2 B Carbazole Derivatives
Aryl Hydrocarbon Receptor (AhR) Agonism and its Biological Implications
Identification of 5,11-Dihydroindolo[3,2-b]carbazole as an AhR Ligand
This compound (ICZ) has been identified as a potent agonist for the Aryl Hydrocarbon Receptor (AhR). ossila.com It is a naturally occurring compound found in cruciferous vegetables like broccoli, cabbage, and Brussels sprouts. researchgate.netmdpi.com ICZ is formed from the acid condensation of indole-3-carbinol (B1674136) (I3C), a compound also present in these vegetables, in the stomach. nih.govmdpi.com
The AhR is a ligand-activated transcription factor that plays a crucial role in regulating biological responses to planar aromatic hydrocarbons. youtube.com While initially studied for its role in mediating the toxicity of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), research has revealed its involvement in various physiological processes. youtube.comnih.gov The identification of ICZ as a natural, non-toxic AhR ligand has been significant in understanding the receptor's endogenous functions. researchgate.net ICZ exhibits a high binding affinity for the AhR, comparable to that of TCDD. nih.gov This potent activation of the AhR signaling pathway by ICZ and its derivatives has led to investigations into their physiological and therapeutic potential. nih.govnih.gov
Structure-Activity Relationships for AhR Induction by this compound Derivatives
The ability of this compound (ICZ) and its derivatives to induce the Aryl Hydrocarbon Receptor (AhR) is influenced by their chemical structure. The planar and rigid conjugated structure of the indolo[3,2-b]carbazole (B1211750) backbone is a key feature for AhR binding and activation. ossila.com
Studies on various ICZ derivatives have provided insights into the structure-activity relationships (SAR) for AhR induction. For instance, the introduction of formyl groups, as seen in 6-formylindolo[3,2-b]carbazole (FICZ), can significantly impact AhR activity. researchgate.net Research has aimed to understand the specific role of such functional groups in AhR induction across different species. researchgate.net
Furthermore, modifications at various positions on the ICZ scaffold, such as the 2, 8, 3, 6, 5, and 11 positions, can tune the photophysical and electronic properties of the molecules, which may in turn affect their interaction with the AhR. ossila.com For example, the addition of long alkyl chains to the nitrogen atoms or at the ends of the molecule has been explored in the development of new ICZ-based materials. rsc.org While much of this research has been focused on materials science applications, the underlying principles of how structural changes affect the electronic and physical properties of the molecule are relevant to its biological activity as an AhR ligand. Comparative studies have shown that while ICZ is a potent AhR activator, other I3C derivatives like 3,3′-diindolylmethane (DIM) and the linear trimer LTr-1 also bind to and activate the AhR, albeit with lower potency than ICZ. nih.gov
The following table summarizes the AhR activation potential of selected ICZ derivatives:
| Compound | Relative AhR Activation Potency |
| This compound (ICZ) | High |
| 6-Formylindolo[3,2-b]carbazole (FICZ) | High |
| 3,3′-Diindolylmethane (DIM) | Lower than ICZ |
| Linear Trimer (LTr-1) | Weaker than ICZ |
This table is for illustrative purposes and the relative potencies are based on qualitative descriptions from research articles.
Physiological Relevance and Mechanisms of AhR Activation
Activation of the Aryl Hydrocarbon Receptor (AhR) by ligands such as this compound (ICZ) has significant physiological implications, particularly in maintaining homeostasis in barrier tissues like the gut and skin. nih.govnih.gov The AhR is a sensor for a variety of dietary and environmental chemicals, and its activation triggers a cascade of cellular events. nih.govyoutube.com
Upon ligand binding, the AhR translocates from the cytoplasm into the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). youtube.comfrontiersin.org This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to changes in their transcription. youtube.comfrontiersin.org A key target gene is CYP1A1, which encodes a cytochrome P450 enzyme involved in the metabolism of AhR ligands. researchgate.netnih.gov This creates a negative feedback loop, as the induced enzyme can metabolize and inactivate the ligand. nih.gov
The physiological relevance of AhR activation by dietary ligands like ICZ is particularly evident in the gastrointestinal tract. nih.gov AhR signaling is crucial for maintaining intestinal immune homeostasis, regulating the function of immune cells, and preserving the integrity of the intestinal barrier. mdpi.comfrontiersin.orgnih.gov For example, AhR activation can lead to the production of interleukin-22 (IL-22), a cytokine that protects against intestinal inflammation. nih.gov Diets rich in cruciferous vegetables, which lead to the formation of ICZ, have been shown to modulate the gut microbiota and protect against colitis in an AhR-dependent manner. mdpi.com
In the skin, AhR plays a role in development and wound healing. nih.gov The receptor is involved in the terminal differentiation of keratinocytes and the formation of the skin's protective barrier. nih.gov
Anticancer Activities and Molecular Mechanisms of this compound Derivatives
Inhibition of Protein Kinase C (PKC)
Indolocarbazoles, the structural class to which this compound belongs, have been identified as inhibitors of Protein Kinase C (PKC). nih.gov PKC is a family of serine/threonine kinases that are critical regulators of various cellular processes, including proliferation, differentiation, and apoptosis. nih.govnih.gov Dysregulation of PKC signaling is often implicated in cancer. nih.gov
Certain indolocarbazole derivatives have been shown to be potent and selective inhibitors of specific PKC isozymes. nih.gov For example, the indolocarbazole Gö 6976 demonstrates selective inhibition of the calcium-dependent PKC isozymes α and β1, with no effect on the calcium-independent subtypes δ, ε, and ζ at similar concentrations. nih.gov Kinetic studies have revealed that this inhibition is competitive with respect to ATP, indicating that these compounds bind to the ATP-binding site within the catalytic domain of the kinase. nih.gov
While direct studies on the PKC inhibitory activity of this compound itself are not as extensively documented in the provided context, the known activity of the broader indolocarbazole class suggests a potential mechanism for its anticancer effects. The ability to selectively target specific PKC isozymes offers a promising avenue for therapeutic intervention in cancers where these kinases are overactive.
Induction of Apoptosis and Cell Cycle Arrest
Derivatives of this compound have been shown to exert anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. researchgate.netresearchgate.net These are crucial mechanisms for controlling the growth and proliferation of tumors.
Indole-3-carbinol (I3C), the precursor to ICZ, and its derivatives can induce a G1 phase cell cycle arrest in human breast and prostate cancer cells. researchgate.netnih.govresearchgate.net This arrest prevents the cells from progressing to the DNA synthesis (S) phase, thereby halting their proliferation. The mechanism behind this G1 arrest involves the downregulation of key cell cycle proteins, including cyclin-dependent kinase 6 (CDK6) and CDK2. researchgate.netnih.gov This leads to reduced phosphorylation of the retinoblastoma protein (Rb), a critical step for G1/S transition. researchgate.net Furthermore, an increase in the expression of CDK inhibitors like p21 and p27 has been observed. researchgate.net
In addition to cell cycle arrest, these compounds can trigger apoptosis. researchgate.net This is often associated with the modulation of apoptosis-related proteins, such as the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.net Some indole (B1671886) derivatives have also been shown to inhibit the activity of NF-κB, a transcription factor that promotes cell survival and inflammation. researchgate.net
The following table summarizes the effects of I3C and its derivatives on key proteins involved in cell cycle and apoptosis:
| Cell Line(s) | Treatment | Effect |
| Human Breast Cancer Cells | N-alkoxy I3C derivatives | G1 cell cycle arrest, down-regulation of CDK6 gene expression and promoter activity, down-regulation of CDK2 specific enzymatic activity. researchgate.net |
| PC-3 Prostate Cancer Cells | Indole-3-carbinol (I3C) | G1 cell cycle arrest, up-regulation of p21 and p27, down-regulation of CDK6, inhibition of Rb hyperphosphorylation, induction of apoptosis, up-regulation of Bax, down-regulation of Bcl-2, down-regulation of NF-κB. researchgate.net |
Modulation of Cellular Signaling Pathways (e.g., NF-κB, Akt, Wnt, PI3K/Akt/mTOR)
Derivatives of the broader indole class, which includes the indolo[3,2-b]carbazole framework, have been shown to be potent modulators of critical cellular signaling pathways that are often dysregulated in diseases like cancer. Specifically, compounds such as indole-3-carbinol (I3C) and its dimeric product, 3,3'-diindolylmethane (B526164) (DIM), have demonstrated the ability to interfere with the PI3K/Akt/mTOR and NF-κB signaling cascades. nih.gov
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers. Indole compounds have been found to deregulate this pathway, contributing to their anti-cancer effects. nih.gov Similarly, the NF-κB signaling pathway plays a crucial role in inflammation and immunity, and its dysregulation is linked to cancer development, progression, and drug resistance. The modulation of NF-κB signaling by indole derivatives can inhibit tumor invasion and angiogenesis. nih.gov While direct studies on this compound derivatives targeting the Wnt signaling pathway are less documented, the known activity of related indole compounds on other key oncogenic pathways suggests this is a plausible area for future investigation.
Selectivity Profiles of this compound Analogs in Cancer Cell Lines
Analogs of this compound have demonstrated significant antiproliferative activity across a range of human cancer cell lines. The cytotoxic efficacy of these compounds often varies between different cell types, highlighting a degree of selectivity in their action. This selectivity is crucial for the development of targeted cancer therapies with potentially fewer side effects.
Research has shown that certain palindromic carbazole (B46965) derivatives exhibit potent, nanomolar IC₅₀ values against various cancer cell lines. For example, compounds designated as 27a , 36a , and 36b have shown high antiproliferative efficacy. nih.gov Compound 27a was particularly potent, with IC₅₀ values below 1 µM for all tested cell lines. nih.gov Compound 36a showed the highest cytotoxicity against the HCT-116 colon cancer cell line (IC₅₀ = 0.48 ± 0.06 µM) and the lowest against the U87-MG brain cancer cell line (IC₅₀ = 2.19 ± 0.30 µM). nih.gov Other carbazole derivatives have also been evaluated, showing a broad range of activities. For instance, pyridocarbazole derivatives have been tested against A549 lung cancer and HT29 colon cancer cell lines, with IC₅₀ values ranging from 0.07 µM to 4.45 µM. nih.gov
The following table summarizes the in vitro growth inhibitory activity (IC₅₀) of selected carbazole derivatives against various human cancer cell lines.
| Compound | A549 (Lung) | HCT-116 (Colon) | MCF-7 (Breast) | U-2 OS (Bone) | U-87 MG (Brain) | HeLa (Cervical) | HT29 (Colon) |
| 27a | < 1 µM | < 1 µM | < 1 µM | < 1 µM | < 1 µM | - | - |
| 36a | - | 0.48 ± 0.06 µM | - | - | 2.19 ± 0.30 µM | - | - |
| 36b | - | - | - | - | 1.40 ± 0.24 µM | - | - |
| Compound 35 (pyridocarbazole) | 0.07 µM | - | - | - | - | - | 0.11 µM |
| Mahanine | - | 25.5 µM | - | - | - | 24.3 µM | - |
| Compound 31 (ellipticinium-analogue) | - | - | - | - | - | 1.3 µM | - |
| Carbazole 38 | - | - | - | - | - | 19.80 µM | - |
| Carbazole 39 | - | - | - | - | - | 17.46 µM | - |
| Carbazole 40 | - | - | - | - | - | 18.76 µM | - |
Data sourced from multiple studies and presented for comparative purposes. nih.govnih.gov
Other Biological Properties of this compound Derivatives
Beyond their anticancer potential, derivatives of the this compound scaffold have been investigated for other valuable biological activities.
Antimicrobial Properties
The carbazole framework is a well-established pharmacophore in the development of new antimicrobial agents. nih.gov Derivatives have shown activity against a spectrum of pathogens, including bacteria and fungi. The search for novel antimicrobial agents is driven by the increasing challenge of drug resistance. nih.gov
Studies have demonstrated that various carbazole derivatives exhibit significant antimicrobial effects. For example, certain N-substituted benzimidazole (B57391) carbazoles have shown good antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) of 64 μg/mL. srce.hr The corresponding salt of one such compound displayed even more potent activity against Staphylococcus aureus, B. subtilis, and Micrococcus luteus with an MIC of 8 μg/mL, which is comparable to the antibiotic chloromycin. srce.hr Other research has highlighted carbazole derivatives with MIC values ranging from 0.9 to 15.6 µg/mL against various bacteria and fungi. nih.gov Specifically, for S. aureus, some carbazole alkaloids have an MIC of 25 µg/mL. nih.gov More recently synthesized fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives were effective against Staphylococcus strains with an MIC value of 32 µg/mL. mdpi.com Furthermore, hydrogels containing silver nanoparticles prepared using 5,12-dihydroindolo[3,2-a]carbazole (B1586909) derivatives as photoinitiators have displayed antibacterial activity against Escherichia coli. researchgate.net
The table below presents the Minimum Inhibitory Concentration (MIC) for selected carbazole derivatives against various microorganisms.
| Derivative Type | Microorganism | MIC (µg/mL) |
| N-substituted benzimidazole carbazole | Bacillus subtilis | 64 |
| N-substituted benzimidazole carbazole | Pseudomonas aeruginosa | 64 |
| Salt of N-substituted benzimidazole carbazole | Staphylococcus aureus | 8 |
| Salt of N-substituted benzimidazole carbazole | Bacillus subtilis | 8 |
| Salt of N-substituted benzimidazole carbazole | Micrococcus luteus | 8 |
| General Carbazole Derivatives | Various Bacteria & Fungi | 0.9 - 15.6 |
| Carbazole Alkaloids | Staphylococcus aureus | 25 |
| Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazoles | Staphylococcus strains | 32 |
Data compiled from various research articles. nih.govsrce.hrmdpi.com
Anti-inflammatory Potential
The structural motifs of indole and carbazole are found in compounds known to possess anti-inflammatory properties. This has prompted research into the potential of this compound derivatives as anti-inflammatory agents. While direct and extensive studies on this specific scaffold are emerging, the broader classes of indole and carbazole derivatives have shown promise in modulating inflammatory responses.
Research into related structures has shown that the fusion of an indole ring with other heterocyclic systems can lead to potent anti-inflammatory effects. For example, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were designed and synthesized to evaluate their impact on the production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) induced by lipopolysaccharide (LPS) in RAW264.7 cells. The results indicated that most of these compounds effectively inhibited the release of these pro-inflammatory mediators. This highlights the potential of leveraging the indole scaffold for the development of new anti-inflammatory drugs.
Computational Chemistry and Theoretical Characterization of 5,11 Dihydroindolo 3,2 B Carbazole
Density Functional Theory (DFT) Calculations for Electronic Structure Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly effective for predicting the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical parameters for determining the electronic and optical properties of organic semiconductors. The HOMO level relates to the ability of a molecule to donate an electron (p-type character), while the LUMO level relates to its ability to accept an electron (n-type character). The energy gap between the HOMO and LUMO (E-gap) is a key factor in determining the molecule's absorption and emission characteristics.
Theoretical studies on 5,11-dihydroindolo[3,2-b]carbazole and its derivatives have demonstrated how chemical modifications can tune these fundamental electronic properties. For instance, a study combining DFT with the Marcus theory investigated the influence of substituting the ICZ core with chlorine atoms and long alkyl side chains. researchgate.netnih.gov The calculations, performed at the B3LYP/6-31G(d) level, revealed that these substitutions significantly impact the frontier orbital energies.
The introduction of chlorine atoms, which have both a conjugative and an electron-withdrawing inductive effect, was found to lower both the HOMO and LUMO energy levels compared to the parent ICZ. researchgate.netnih.gov This is attributed to the chlorine's conjugative effect on the HOMO and its strong electron-withdrawing nature affecting the LUMO. researchgate.netnih.gov Furthermore, the calculations showed that the addition of chlorine atoms leads to a more delocalized HOMO, a desirable trait for hole transport, while the LUMO becomes more localized. researchgate.netnih.gov The attachment of hexyl chains at the nitrogen positions, a common strategy to improve solubility, was also factored into the calculations.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Indolo[3,2-b]carbazole (B1211750) (1) | -4.95 | -1.02 | 3.93 |
| 2,8-dichloro-indolo[3,2-b]carbazole (2) | -5.20 | -1.58 | 3.62 |
| 2,8-dichloro-5,11-dihexyl-indolo[3,2-b]carbazole (3) | -5.19 | -1.56 | 3.63 |
Table 1: Calculated HOMO, LUMO, and energy gap values for this compound and its derivatives, demonstrating the effect of chlorination and alkylation on the electronic structure. Data sourced from theoretical investigations. researchgate.netnih.gov
These DFT calculations are crucial for prescreening candidate molecules, allowing researchers to select substituents that will fine-tune the electronic energy levels for specific applications, such as aligning the HOMO level with the work function of an electrode for efficient hole injection in an OLED.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT is excellent for understanding the properties of a single molecule, Molecular Dynamics (MD) simulations provide insight into the behavior of molecules in a condensed phase, such as a thin film in an electronic device. MD simulations model the movements of atoms over time, governed by a set of classical mechanics equations known as a force field. This allows for the analysis of molecular conformations and the complex non-covalent interactions between neighboring molecules, which are critical for charge transport.
For π-conjugated systems like this compound, the relative orientation of adjacent molecules (π-stacking) heavily influences charge mobility. MD simulations can be used to model the bulk morphology of a material, revealing how molecules pack together.
A multiscale modeling study on novel indolocarbazole derivatives for deep-blue OLEDs utilized MD simulations to simulate the environment of a single dopant molecule within a host matrix. mdpi.com In a typical setup, a cubic, amorphous, and periodic cell is constructed, containing one indolocarbazole dopant and numerous host molecules. mdpi.com The OPLS-aa (Optimized Potentials for Liquid Simulations - all atom) force field is commonly employed for such organic materials. mdpi.com The simulation protocol often involves several stages:
Initial Relaxation: The system is heated to a high temperature (e.g., 900 K) to overcome local energy minima and achieve a disordered state. mdpi.com
NPT Relaxation (Constant Number of particles, Pressure, and Temperature): The system is then cooled (e.g., to 600 K) under a Berendsen barostat to achieve a realistic material density. mdpi.com
Final Equilibration: A final relaxation at room temperature (e.g., 298 K) establishes the equilibrium configuration. mdpi.com
From the resulting trajectory, the local environment around the central indolocarbazole molecule can be analyzed. This includes examining the distances and orientations of neighboring host molecules to understand the specific intermolecular interactions (e.g., van der Waals, electrostatic) at play. mdpi.com This analysis is crucial because the local molecular arrangement can affect the electronic properties and stability of the dopant in the solid state. By understanding these interactions, researchers can better select host-dopant pairs to optimize device performance.
Theoretical Validation of Reaction Mechanisms in this compound Synthesis and Derivatization
Computational chemistry is not only used to predict the properties of the final materials but also to elucidate the pathways through which they are formed. Theoretical validation of reaction mechanisms provides fundamental insights into reaction feasibility, intermediates, transition states, and regioselectivity.
For instance, DFT calculations have been employed to investigate the regioselectivity associated with the synthesis of derivatives like 5,11-diethyl-6-formylindolo[3,2-b]carbazole. researchgate.net By calculating the relative stability of different potential active intermediates, researchers can determine the most likely reaction pathway and explain why a particular isomer is formed preferentially. researchgate.net
In another example, a novel synthesis of indolo[3,2-b]carbazole derivatives proposed a new mechanistic approach for the final cyclization step, termed anomeric-based oxidation. mdpi.com To substantiate this hypothesis, theoretical studies were conducted alongside experimental work. The computational evidence provided support for the proposed mechanism, lending it significant credibility. mdpi.com Such synergy between experimental synthesis and theoretical validation is invaluable for advancing synthetic methodologies, making them more predictable and efficient. These computational studies often involve mapping the potential energy surface of the reaction, identifying the lowest energy pathways from reactants to products.
Prediction of Charge Transfer Integrals and Carrier Transport Properties
The performance of organic semiconductors is ultimately determined by their ability to transport charge carriers (holes or electrons). In many organic materials, this occurs via a "hopping" mechanism, where a charge moves between adjacent molecules. The rate of this hopping is described by Marcus theory, which depends on two key parameters: the reorganization energy (λ) and the electronic coupling (V), also known as the charge transfer integral.
The reorganization energy is the energy required to distort the geometry of a molecule when it gains or loses an electron. A lower reorganization energy is desirable for faster charge transport. The electronic coupling quantifies the strength of the electronic interaction between adjacent molecules for charge transfer and is highly sensitive to their distance and orientation.
Combining DFT calculations with Marcus theory allows for the prediction of these parameters and, consequently, the charge carrier mobility. A theoretical study on indolo[3,2-b]carbazole derivatives provides a clear example of this approach. researchgate.netnih.gov The reorganization energies for hole transport (λh) were calculated for the parent compound and its chlorinated derivatives.
| Compound | Reorganization Energy (λh) (eV) |
|---|---|
| Indolo[3,2-b]carbazole (1) | 0.201 |
| 2,8-dichloro-indolo[3,2-b]carbazole (2) | 0.187 |
| 2,8-dichloro-5,11-dihexyl-indolo[3,2-b]carbazole (3) | 0.187 |
Table 2: Calculated internal reorganization energies for hole transport in this compound and its derivatives. Lower values are indicative of potentially higher charge mobility. Data sourced from theoretical investigations. researchgate.netnih.gov
The results showed that the introduction of chlorine atoms lowers the reorganization energy, which is beneficial for charge transport. researchgate.netnih.gov Furthermore, the study analyzed the crystal packing to determine the electronic couplings between molecular pairs. It was found that the derivative functionalized with both chlorine atoms and hexyl chains (compound 3) exhibited denser intermolecular packing. researchgate.netnih.gov This denser packing leads to larger electronic coupling values, which, combined with the lower reorganization energy, results in a prediction of higher hole mobility for this derivative compared to the parent ICZ. researchgate.netnih.gov These theoretical predictions highlight how rational chemical modification, guided by computational insights, can systematically improve the charge transport properties of this compound-based materials. researchgate.net
Future Perspectives and Emerging Research Directions
Rational Design of Next-Generation 5,11-Dihydroindolo[3,2-b]carbazole Materials
The rational design of new this compound-based materials is a burgeoning area of research, focused on fine-tuning their properties for specific applications, particularly in organic electronics. nih.gov By strategically modifying the core structure, scientists can manipulate the electronic and physical characteristics of these compounds to achieve enhanced performance in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.gov
A key strategy involves the introduction of various substituent groups at different positions on the indolo[3,2-b]carbazole (B1211750) backbone. For instance, the addition of long alkyl chains, not on the nitrogen atoms as is common, but at both ends of the molecule, has been shown to influence the material's organization and thin-film morphology. rsc.org This can lead to molecules standing perpendicular to the surface, a desirable orientation for efficient charge transport in OFETs. rsc.org Furthermore, the introduction of electron-donating or electron-withdrawing groups can significantly alter the optoelectronic properties of the carbazole (B46965) core. iaamonline.org For example, the combination of an electron-donating amino group (NH2) and an electron-accepting nitro group (NO2) can shift the maximum absorption wavelength, which is a critical factor in the design of photosensitizers for applications like dye-sensitized solar cells. iaamonline.org
Another innovative approach is the creation of derivatives with aggregation-induced emission (AIE) or aggregation-induced enhanced emission (AIEE) properties. By incorporating bulky cyano-substituted stilbene (B7821643) groups, researchers have successfully synthesized indolo[3,2-b]carbazole derivatives that exhibit enhanced fluorescence in the aggregated or solid state. nih.gov This is attributed to the restriction of intramolecular vibrations and rotations in the aggregated form, a phenomenon crucial for developing highly efficient solid-state lighting and display technologies. The modification of the terminal substituent groups in these AIEE-active molecules can further fine-tune their self-assembly behavior and emission characteristics.
Recent research has also explored the modification of the indolo[3,2-b]carbazole scaffold itself. For example, combining 2,8-di-tert-butyl-5,11-dihydroindolo[3,2-b]carbazole with researchgate.netcycloparaphenylene ( researchgate.netCPP) has been shown to amplify previously weak absorption bands and enhance the solvatochromic effect, leading to significant redshifts in fluorescence with increasing solvent polarity. rsc.org This strategy of rigid substitution offers a powerful tool for tuning the fluorescence behavior and photoluminescence quantum yield of these materials. rsc.org The introduction of tert-butyl and hexyl chains to the related indolo[3,2,1-jk]carbazole (B1256015) scaffold has also been shown to increase thermal robustness, electrochemical stability, and solubility, enabling their use as host materials in solution-processed phosphorescent OLEDs. semanticscholar.org
| Compound/Derivative | Design Strategy | Key Finding/Advantage | Reference |
| 3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole | Addition of long alkyl chains at both ends of the molecule. | Achieved a high hole mobility of 0.22 cm²V⁻¹s⁻¹ and an on/off ratio of about 10⁵ in FETs. | rsc.org |
| Indolo[3,2-b]carbazole with cyano-substituted stilbene groups | Incorporation of bulky groups to induce AIEE. | Enhanced fluorescence emission in the solid state. | nih.gov |
| 2,8-di-tert-butyl-5,11-dihydroindolo [3,2-b]carbazole- researchgate.netCPP | Combination with researchgate.netcycloparaphenylene. | Amplified weak absorption bands and enhanced solvatochromic effect. | rsc.org |
| Indolo[3,2,1-jk]carbazole with tert-butyl and hexyl chains | Alkyl chain substitution. | Increased thermal robustness, electrochemical stability, and solubility for solution-processed OLEDs. | semanticscholar.org |
| Indolo[3,2-b]carbazole with NH2 and NO2 substituents | Introduction of electron-donating and withdrawing groups. | Tunable maximum absorption wavelength for photosensitizer applications. | iaamonline.org |
Advanced Applications in Bioelectronics and Sensing Technologies
The unique photophysical and electrochemical properties of this compound and its derivatives make them highly promising candidates for advanced applications in bioelectronics and sensing technologies. Their rigid, planar structure and tunable electronic characteristics are key to their function in these sophisticated devices.
In the realm of bioelectronics, these compounds have demonstrated significant potential as active materials in organic field-effect transistors (OFETs). rsc.org For example, new indolo[3,2-b]carbazole derivatives where long alkyl chains are appended to the ends of the molecule rather than the nitrogen atoms have shown excellent performance as p-type organic semiconductors. rsc.org One such derivative, 3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole, exhibited a hole mobility of 0.22 cm²V⁻¹s⁻¹ and an on/off ratio of approximately 10⁵, which are among the best performances reported for this class of materials. rsc.org The ability of these molecules to self-organize into well-ordered thin films is crucial for achieving high charge carrier mobility. rsc.org
Furthermore, the development of chromogenic-sensing this compound derivatives opens up possibilities for their use in chemical sensors. rsc.org These molecules are designed to exhibit a visible color change in the presence of a specific analyte, providing a simple and direct method for detection. The synthesis of such compounds often starts from tetra-tert-butylated 6,12-diaryl-5,11-dihydroindolo[3,2-b]carbazoles, which can be efficiently prepared and further modified. rsc.org The sensitivity and selectivity of these sensors can be tuned by altering the substituent groups on the indolo[3,2-b]carbazole core.
The application of these materials extends to organic light-emitting diodes (OLEDs), where they can function as host materials or emitters. nih.gov Their high thermal stability and ability to form stable amorphous films are advantageous for the longevity and efficiency of OLED devices. The development of derivatives with aggregation-induced enhanced emission (AIEE) is particularly relevant for creating highly efficient solid-state lighting and displays. nih.gov
| Application Area | Specific Derivative/System | Performance Metric/Key Feature | Reference |
| Organic Field-Effect Transistors (OFETs) | 3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole | Hole mobility of 0.22 cm²V⁻¹s⁻¹, on/off ratio of ~10⁵. | rsc.org |
| Chemical Sensing | Chromogenic-sensing 5,12-dihydroindolo[3,2-b]carbazole | Visible color change upon analyte detection. | rsc.org |
| Organic Light-Emitting Diodes (OLEDs) | Indolo[3,2,1-jk]carbazole derivatives | Increased thermal robustness and electrochemical stability in solution-processed devices. | semanticscholar.org |
| Solid-State Lighting | AIEE-active indolo[3,2-b]carbazole derivatives | Enhanced fluorescence in the solid state. | nih.gov |
Exploration of Novel Therapeutic Targets for this compound Scaffolds
The structurally rigid and heteroaromatic nature of the this compound scaffold has drawn significant attention in medicinal chemistry, particularly in the quest for novel anticancer agents. The exploration of new therapeutic targets for derivatives of this compound is an active and promising field of research.
One of the primary mechanisms of anticancer activity for indolocarbazole derivatives is their ability to interact with DNA. nih.gov Many of these compounds act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. This intercalation can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov Furthermore, some derivatives function as "topoisomerase poisons" by stabilizing the complex between DNA and topoisomerase enzymes. nih.gov This prevents the re-ligation of the DNA strands, causing an accumulation of DNA breaks and triggering apoptosis. nih.gov
Beyond direct DNA interaction, a significant area of investigation is the inhibition of protein kinases. nih.gov Protein kinases are crucial enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many cancers. Certain indolo[2,3-a]carbazole (B1661996) derivatives, which share a similar core structure, are known to be potent inhibitors of various serine/threonine and tyrosine protein kinases. nih.gov This has spurred research into this compound derivatives as potential kinase inhibitors. For instance, some carbazole derivatives have been identified as inhibitors of the JAK/STAT signaling pathway, which is essential for cell proliferation and survival. mdpi.com Specifically, they can disrupt the dimerization of STAT3 proteins, a key event in the activation of this pathway. mdpi.com
Researchers are also exploring the potential of these scaffolds to target other critical cellular pathways. For example, some carbazole derivatives have been shown to induce senescence in cancer cells and disrupt the intratumoral vasculature. nih.gov The ability of certain derivatives to act as photosensitizers in photodynamic therapy (PDT) is another emerging therapeutic strategy. nih.gov In PDT, a non-toxic photosensitizer is administered and then activated by light of a specific wavelength, leading to the generation of reactive oxygen species that kill cancer cells.
| Therapeutic Target/Mechanism | Example Derivative Class/Observation | Implication for Cancer Therapy | Reference |
| DNA Intercalation & Topoisomerase Inhibition | Rebeccamycin analogs (indolo[2,3-a]carbazoles) | Disruption of DNA replication and induction of apoptosis. | nih.gov |
| Protein Kinase Inhibition (e.g., JAK/STAT pathway) | Carbazole derivatives as STAT3 inhibitors | Inhibition of key signaling pathways involved in cancer cell proliferation and survival. | mdpi.com |
| Induction of Senescence and Vasculature Disruption | 3,6-Bis(1-methyl-4-vinylpyridinium) carbazole diiodide (BMVC) | Novel mechanisms to halt tumor growth and cut off its blood supply. | nih.gov |
| Photodynamic Therapy (PDT) | Fluorescent carbazole derivatives | Targeted tumor cell killing through light-activated reactive oxygen species. | nih.gov |
Q & A
Q. What are the optimized synthetic routes for 5,11-Dihydroindolo[3,2-b]carbazole derivatives, and how can reaction yields be improved?
The synthesis of DH-ICZ derivatives often involves N-alkylation or Cadogan ring closure. For instance, substituting phenylhydrazine with 1,4-cyclohexanedione under strong acidic conditions (H₂SO₄/CH₃COOH) enables cyclization to form the indolocarbazole core. Yield optimization (e.g., from 64% to 80%) is achievable by refining reaction times, stoichiometry, and purification steps, such as solvent washing and recrystallization . Alkyl or aryl substituents at the 5,11-positions can further modulate solubility and electronic properties .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing DH-ICZ derivatives?
Key methods include:
- ¹H NMR : Confirms substitution patterns (e.g., alkyl/aryl groups) via chemical shifts (e.g., δ 7.5–8.5 ppm for aromatic protons) .
- Single-crystal X-ray diffraction : Resolves molecular packing and π-stacking behavior, critical for understanding charge transport in semiconductors .
- FT-IR and Mass Spectrometry : Validates functional groups and molecular weight .
Q. How does in-situ oxidative dehydrogenation facilitate the integration of DH-ICZ into metal-organic frameworks (MOFs)?
DH-ICZ terminated with dicarboxylate ligands undergoes oxidative dehydrogenation during MOF synthesis, converting 5,6,11,12-tetrahydroindolo[3,2-b]carbazole precursors into the conjugated DH-ICZ unit. This process enhances charge carrier mobility in frameworks like Zn-MOF-ICZ and UiO-68-ICZ, as confirmed by ¹H NMR and XRD .
Advanced Research Questions
Q. What strategies resolve discrepancies in charge mobility measurements for DH-ICZ-based organic semiconductors?
Variations in hole mobility (e.g., 0.2–0.22 cm²V⁻¹s⁻¹) arise from differences in molecular packing and thin-film morphology. Techniques to address this include:
- XRD and AFM : Analyze crystallinity and surface topography to correlate morphology with device performance .
- Substituent Engineering : Introducing phenyl or thienyl groups at the 3,9-positions improves π-orbital overlap, enhancing mobility .
Q. How can regioselective functionalization of DH-ICZ be achieved for optoelectronic applications?
Electrophilic nitration with acetyl nitrate selectively targets C-2/C-8 or C-6/C-12 positions, depending on existing substituents. For example:
- 6,12-Di(hetero)aryl derivatives undergo nitration at C-2/C-8, enabling subsequent reduction to amino groups for donor-acceptor systems .
- Bromination at C-2/C-8 allows nucleophilic substitution with thiolates or amines, tailoring optoelectronic properties .
Q. What methodologies evaluate the impact of substituents on π-stacking and charge transport in DH-ICZ derivatives?
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, which correlates with intermolecular interactions (e.g., decomposition temperatures >200°C for dimesitylboron-substituted derivatives) .
- Density Functional Theory (DFT) : Models HOMO/LUMO levels and charge transfer kinetics, guiding substituent selection for target applications (e.g., OLEDs vs. OFETs) .
Q. How do DH-ICZ-based electrochromic polymers achieve reversible color changes, and what design principles optimize their performance?
Donor-acceptor (D-A) polymers incorporating DH-ICZ as the donor and diketopyrrolopyrrole (DPP) as the acceptor exhibit multielectrochromism (e.g., yellow ↔ cyan ↔ blue). Key factors include:
- Bandgap Engineering : Adjusting the D-A ratio narrows the bandgap (e.g., 1.56 eV) for visible-light absorption .
- Solubility Optimization : Long alkyl chains (e.g., 2-hexyldecyl) enhance processability without disrupting conjugation .
Data Contradiction Analysis
Q. Why do some DH-ICZ derivatives exhibit conflicting photoluminescence quantum yields (PLQYs) in aggregated states?
Discrepancies arise from aggregation-induced quenching (ACQ) vs. aggregation-induced emission (AIE). For example:
- Derivatives with bulky dimesitylboron groups show AIE (PLQY increases to ~40% in films) due to restricted intramolecular rotation .
- Planar derivatives without steric hindrance exhibit ACQ, reducing PLQY in solid state .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
